molecular formula C22H46O3 B159043 (2S)-2-methoxy-3-octadecoxypropan-1-ol CAS No. 83167-59-3

(2S)-2-methoxy-3-octadecoxypropan-1-ol

Cat. No.: B159043
CAS No.: 83167-59-3
M. Wt: 358.6 g/mol
InChI Key: JWBOVDKFGDXGCR-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

1-O-Octadecyl-2-O-methyl-sn-glycerol is typically synthesized through chemical synthesis methods involving ethylene glycol and octadecanol as raw materials . The synthetic route generally includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-O-Octadecyl-2-O-methyl-sn-glycerol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-O-Octadecyl-2-O-methyl-sn-glycerol can be compared with other similar compounds, such as:

The uniqueness of 1-O-Octadecyl-2-O-methyl-sn-glycerol lies in its specific interaction with the Akt pathway and its potential therapeutic applications in cancer treatment .

Properties

IUPAC Name

(2S)-2-methoxy-3-octadecoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBOVDKFGDXGCR-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332709
Record name AC1LA1HX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83167-59-3
Record name AC1LA1HX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (2S)-2-methoxy-3-octadecoxypropan-1-ol impact epidermal growth factor (EGF) activity in breast cancer cell lines?

A: Research indicates that this compound can inhibit the uptake of EGF in certain breast cancer cell lines. This effect appears to be linked to the compound's ability to interfere with the internalization process of EGF, specifically in ET-18-OCH3-susceptible cell lines like MCF-7 and ZR-75-1. [] This inhibition of EGF uptake was observed at physiological temperature (37°C) and was not observed in an ET-18-OCH3-resistant cell line (BT-20). [] This suggests that the compound's action might be selective to certain cell types and potentially related to specific mechanisms within those cells.

Q2: What is the role of this compound in influencing uterine contractions?

A: Studies suggest that this compound can reverse the inhibitory effect of lindane on spontaneous uterine contractions. [] Lindane, known to disrupt gap junction intercellular communication, sees its effects partially countered by the presence of this compound. [] This suggests a potential role of this compound in modulating pathways related to both gap junction communication and uterine muscle contraction.

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